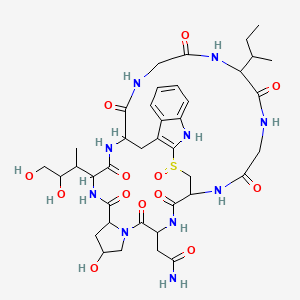
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron in the +2 oxidation state, coordinated with cyclopentadienyl and phosphanyl ligands, which are known for their stability and versatility in catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps, including:
Ligand Preparation: Synthesis of cyclopentadienyl and phosphanyl ligands.
Metal-Ligand Coordination: Reacting iron(II) salts with the prepared ligands under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds are less common due to their specialized applications. large-scale synthesis would involve similar steps with optimization for yield and purity, possibly using automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: THF, DCM, toluene.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(0) species.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as catalysts in various organic reactions, including hydrogenation and polymerization.
Material Science: Components in the synthesis of advanced materials with specific electronic or magnetic properties.
Biology and Medicine
Drug Development: Potential use in the design of metal-based drugs or as probes in biological systems.
Industry
Chemical Synthesis: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action involves the coordination of the iron center with the ligands, which can facilitate various chemical transformations. The molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: Another iron-cyclopentadienyl complex, but simpler in structure.
Iron(II) bis(diphenylphosphino)ethane: Similar phosphanyl ligands but different coordination environment.
Uniqueness
This compound’s uniqueness lies in its specific ligand arrangement, which can impart distinct reactivity and stability compared to other iron complexes.
Propiedades
Número CAS |
494227-38-2 |
|---|---|
Fórmula molecular |
C43H73FeNP2 |
Peso molecular |
721.8 g/mol |
Nombre IUPAC |
cyclopentane;(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C38H63NP2.C5H10.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-16,26,28,30-33,35,37-38H,3-14,17-25,27,29H2,1-2H3;1-5H2;/t35?,37?,38-;;/m1../s1 |
Clave InChI |
GQDMYYKIXBWWGW-UJGURTASSA-N |
SMILES isomérico |
CN(C)[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] |
SMILES canónico |
CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1S,2S,3R,4S,5S)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8270638.png)


